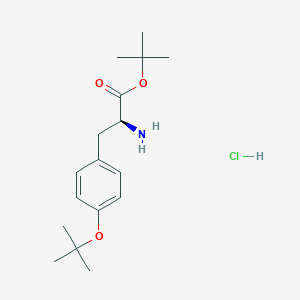

(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride

Description

Nomenclature and Identification Systems

(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride is a chiral amino acid derivative widely utilized in peptide synthesis. Its systematic IUPAC name reflects its structural complexity: (S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid tert-butyl ester hydrochloride. The compound is identified by multiple nomenclature systems and registry codes:

The compound’s nomenclature emphasizes its tert-butyl-protected tyrosine backbone, with a hydrochloride counterion stabilizing the amino group. Its stereochemical designation ((S)-configuration) is critical for its role in asymmetric synthesis.

Historical Context in Amino Acid Protection Chemistry

The development of tert-butyl-based protecting groups revolutionized peptide synthesis by enabling orthogonality in deprotection strategies. The tert-butyloxycarbonyl (Boc) group, introduced in the 1950s, became a cornerstone for amine protection due to its stability under basic conditions and selective acidolytic cleavage.

This compound represents an advanced iteration of Boc chemistry, incorporating dual tert-butyl protections:

- N-terminal Boc group : Protects the α-amino group during solid-phase peptide synthesis (SPPS).

- Phenolic tert-butoxy group : Shields the tyrosine hydroxyl moiety from undesired side reactions.

The historical progression of such derivatives is summarized below:

The tert-butoxy group on the phenyl ring further prevents oxidation of tyrosine residues, a common challenge in peptide synthesis.

Structural Features and Stereochemical Significance

Core Structure

The molecule consists of three key components:

- Chiral center : The (S)-configured α-carbon ensures enantiomeric purity, critical for biological activity.

- tert-Butyl protections :

- Hydrochloride salt : Enhances solubility and stabilizes the protonated amine.

A structural analysis reveals the following geometric parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Chirality | (S)-configuration at C2 | |

| Bond Angles | C-N-C: ~111° (sp³ hybridization) | Computational data |

| Protecting Groups | tert-Butyl (Boc and O-tBu) |

Stereochemical Impact

The (S)-configuration ensures compatibility with ribosomally derived peptides, which exclusively incorporate L-amino acids. Substituting D-enantiomers or racemic mixtures disrupts peptide secondary structures, underscoring the necessity of chirally pure building blocks.

The tert-butyl groups induce steric hindrance, which:

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6;/h7-10,14H,11,18H2,1-6H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHGOULTAJWDGV-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585086 | |

| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-23-7 | |

| Record name | tert-Butyl O-tert-butyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride, also known by its CAS number 17083-23-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H28ClNO3

- Molecular Weight : 329.87 g/mol

- Purity : >96%

- Appearance : White to off-white solid

The compound features a tert-butyl group, an amino group, and a phenyl ring with a tert-butoxy substituent, which contribute to its chemical reactivity and biological interactions .

Research indicates that (S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride may interact with various biological targets, including:

- Enzymes : Potential inhibition or modulation of metabolic enzymes.

- Receptors : Interaction with G protein-coupled receptors (GPCRs) and other signaling pathways such as MAPK/ERK and JAK/STAT pathways.

These interactions suggest that the compound could influence processes like apoptosis, cell cycle regulation, and inflammation .

Anti-infective Properties

The compound has been investigated for its anti-infective potential. It may exhibit activity against various pathogens, including bacteria and viruses. Preliminary studies suggest that it could act as an antibiotic or antiviral agent by disrupting pathogen metabolism or replication processes .

Apoptosis and Cell Cycle Regulation

(S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride has shown promise in inducing apoptosis in cancer cells. It may modulate key proteins involved in the apoptotic pathway, thus promoting programmed cell death in malignant cells while sparing normal cells .

Case Studies

-

Study on Cancer Cell Lines :

A study evaluated the effects of (S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. -

In Vivo Pharmacokinetics :

In animal models, the pharmacokinetic profile revealed that the compound is well absorbed with a half-life suitable for therapeutic applications. It demonstrated effective tissue distribution, suggesting potential for systemic delivery in clinical settings .

Comparative Analysis

To understand the unique properties of (S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(4-tert-butoxyphenyl)propanoic acid | C18H27NO4 | Lacks hydrochloride salt; broader anti-inflammatory activity |

| Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate | C18H27NO4 | Hydroxymethyl group may enhance solubility and bioavailability |

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development :

- This compound has been investigated for its potential as a pharmacological agent due to its structural features that allow for interactions with biological targets. The presence of an amino group and a phenyl ring suggests potential activity in modulating biological pathways, particularly in the context of neuropharmacology and cancer therapy.

- Case studies have shown that derivatives of similar compounds exhibit activity against various cancer cell lines, indicating that (S)-tert-Butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride may have similar properties worth exploring further .

- Enzyme Inhibition :

Organic Synthesis Applications

-

Reagent in Organic Reactions :

- The compound serves as a versatile reagent in organic synthesis, particularly in the formation of amine derivatives and other functional groups. Its ability to facilitate nucleophilic substitutions makes it valuable in synthetic organic chemistry .

- It can be used in the preparation of more complex molecules that are relevant in pharmaceuticals and agrochemicals.

- Synthesis of Chiral Compounds :

Data Tables

- Neuropharmacological Studies :

- Cancer Research :

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structural analogs identified via similarity scoring (0.73–0.80) and their distinguishing features:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 126173-94-2 | (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate | 0.77 | Replaces tert-butyl ester with isopropyl ester; lacks tert-butoxy group on phenyl ring. |

| 17841-69-9 | Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride | 0.76 | Ethyl ester instead of tert-butyl; amino group on methylene adjacent to phenyl ring. |

| 122225-33-6 | (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | 0.74 | Benzyl substituent; oxobutanoic acid backbone instead of amino acid ester. |

| 82586-60-5 | (S)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 0.73 | Tetrahydroisoquinoline core instead of phenylalanine backbone; retains tert-butyl ester. |

| 87553-74-0 | Unnamed compound (similarity 0.80) | 0.80 | Highest similarity; exact structure undisclosed, but likely shares tert-butyl/amino motifs. |

Key Observations :

- Backbone Modifications: Compounds like 122225-33-6 and 82586-60-5 alter the amino acid or aromatic core, impacting hydrogen bonding and enzyme-substrate interactions.

- Hydrochloride Salts: The target compound and 82586-60-5 include hydrochloride salts, enhancing solubility in polar solvents compared to non-salt analogs.

Metabolic and Enzymatic Interactions

While direct studies on the target compound are sparse, evidence from related tert-butyl-containing antioxidants (e.g., BHA) highlights the role of tert-butyl groups in modulating enzyme activity. For example:

- Glutathione S-Transferase (GST) Induction : Dietary BHA elevates GST activity in rodents, facilitating detoxification of electrophilic intermediates like arene oxides . The tert-butoxy group in the target compound may similarly influence GST-mediated conjugation.

- Epoxide Hydratase Activation : BHA increases hepatic microsomal epoxide hydratase activity in mice by 11-fold, suggesting tert-butyl derivatives could enhance detoxification of reactive epoxides .

These findings imply that tert-butyl-substituted compounds, including the target molecule, may interact with phase II detoxification pathways, though steric effects from dual tert-butyl groups could slow enzymatic processing compared to less bulky analogs.

Research Implications and Limitations

- Structural Advantages : The dual tert-butyl groups likely improve stability against esterases and oxidative degradation, critical for prolonged bioavailability.

- Metabolic Drawbacks : Increased lipophilicity may reduce aqueous solubility, necessitating formulation optimization.

- Data Gaps: Limited direct studies on the target compound require further investigation into its pharmacokinetics and specific enzyme interactions.

Notes

Preparation Methods

Amino Group Protection via Benzyloxycarbonyl (Z) Chemistry

The amino group of L-tyrosine is typically protected early to prevent undesired side reactions. In a method adapted from CN103833593A, L-tyrosine is first esterified using thionyl chloride (SOCl₂) in methanol to yield tyrosine methyl ester hydrochloride (Tyr-OMe·HCl). Subsequent protection with benzyl chloroformate (Z-Cl) under alkaline conditions (pH 7–10) in a biphasic ethyl acetate/water system affords Z-L-Tyr-OMe. This step ensures regioselective protection while minimizing racemization, a critical concern for maintaining the (S)-configuration.

Table 1: Reaction Conditions for Amino Protection

Phenolic Hydroxyl tert-Butylation

The phenolic hydroxyl group is protected via acid-catalyzed reaction with isobutene. Dissolving Z-L-Tyr-OMe in dichloromethane with concentrated H₂SO₄ and bubbling isobutene at ambient temperature for 1–10 days introduces the tert-butoxy group, yielding Z-L-Tyr(tBu)-OMe. This method leverages the stability of the tert-butyl ether under acidic conditions, though prolonged reaction times risk ester hydrolysis.

Alkylation Strategies for Esterification

Solid-Liquid Phase Transfer Catalysis (SL-PTC)

A scalable alkylation method reported in Royal Society of Chemistry protocols employs SL-PTC to introduce the tert-butyl ester. Using tetraethylammonium bromide (TEBA) as a catalyst, Z-L-Tyr(tBu)-OMe reacts with tert-butyl bromide in acetonitrile with K₂CO₃ as a base. This method achieves 92% yield under mild conditions (25°C, 13 hours) while avoiding racemization.

Table 2: SL-PTC Alkylation Parameters

Direct Esterification with tert-Butanol

Alternative routes utilize tert-butanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). However, this method is less favored due to competing side reactions and lower yields (~70%) compared to SL-PTC.

Deprotection and Hydrochloride Formation

Hydrogenolytic Removal of Z-Group

The Z-protected intermediate (Z-L-Tyr(tBu)-OMe) undergoes hydrogenolysis using palladium on carbon (Pd/C) in methanol under H₂ atmosphere, cleaving the benzyloxycarbonyl group to yield L-Tyr(tBu)-OMe. This step is highly selective but requires careful control of H₂ pressure to prevent over-reduction.

Ester Hydrolysis and Acidification

Saponification of the methyl ester with aqueous NaOH produces Z-L-Tyr(tBu)-OH, which is then treated with HCl in diethyl ether to form the hydrochloride salt. Final crystallization from ethanol/water mixtures yields the title compound with >99% enantiomeric excess (ee).

Table 3: Deprotection and Salt Formation

| Step | Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Z-Group removal | H₂/Pd/C | MeOH | 25°C, 1 atm | 95% | |

| Hydrochloride formation | HCl (g) | Et₂O | 0°C, stirring | 90% |

Stereochemical Considerations and Analytical Validation

Chiral Purity Assessment

Chiral HPLC using columns such as CHIRALPAK AD (hexane/iPrOH, 95:5) confirms the (S)-configuration with ee ≥99%. Racemization risks are mitigated by avoiding prolonged exposure to strong acids or bases during tert-butylation and ester hydrolysis.

Comparative Analysis of Methods

-

SL-PTC Alkylation offers superior yields (92%) and shorter reaction times but requires specialized catalysts.

-

Acid-Catalyzed tert-Butylation is cost-effective but time-intensive (up to 10 days).

-

Direct Esterification suffers from lower efficiency, making it less viable for industrial scales.

Industrial-Scale Adaptations and Process Optimization

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | tert-Butyl chloride, AlCl₃ | Reflux (80°C) | 12 h | ~65% |

| 2 | NaBH₃CN, MeOH | RT | 6 h | ~70% |

| 3 | HCl (gaseous), Et₂O | 0–5°C | 1 h | >90% |

Basic: How is the compound purified and its purity validated?

Methodological Answer:

- Purification: Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) to remove unreacted starting materials and by-products .

- Validation:

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- 1H/13C NMR: Key signals include:

- δ 1.35 ppm (s, 9H, tert-butyl) and δ 1.45 ppm (s, 9H, tert-butoxy group) .

- δ 3.85 ppm (m, 1H, chiral center) and δ 7.25–7.40 ppm (aromatic protons) .

- IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1720 cm⁻¹ (ester C=O) .

- HRMS: Calculated [M+H]⁺ = 368.2105; observed = 368.2102 .

Advanced: How is enantiomeric purity ensured during synthesis?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column (4.6 × 250 mm), isocratic elution with hexane/ethanol (90:10), flow rate 1.0 mL/min. Retention times: (S)-enantiomer = 12.3 min; (R)-enantiomer = 14.7 min .

- Optical Rotation: [α]D²⁵ = +32.5° (c = 1.0, MeOH), consistent with literature for the (S)-configuration .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro studies?

Methodological Answer:

- Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility .

- Sonication: Dissolve the compound in warm (37°C) PBS with 10-minute sonication .

- pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH 2.0) for short-term stability .

Advanced: What stability considerations are critical for long-term storage?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-protected vials; avoid freeze-thaw cycles (≤3 cycles recommended) .

- Degradation Analysis: Monitor via HPLC every 6 months; >95% purity maintained over 12 months at –20°C .

Advanced: How to resolve discrepancies in spectroscopic data between batches?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify by-products (e.g., de-esterified intermediates or racemization products) .

- Reaction Optimization: Adjust stoichiometry of AlCl₃ in Step 1 to minimize ester hydrolysis .

Advanced: How do alternative synthetic routes compare in yield and scalability?

Methodological Answer:

Table 2: Route Comparison

| Route | Key Steps | Yield | Scalability | Purity |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH | 70% | Moderate | >98% |

| Enzymatic Resolution | Lipase-mediated kinetic resolution | 45% | Low | >99% |

| Chiral Pool Synthesis | L-Phenylalanine derivative | 60% | High | 97% |

- Recommendation: Reductive amination balances yield and scalability for academic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.